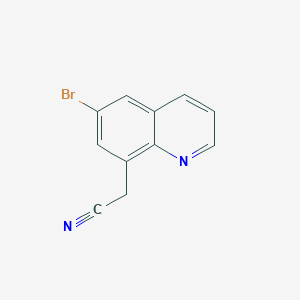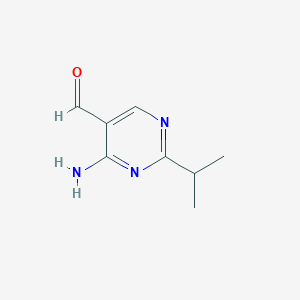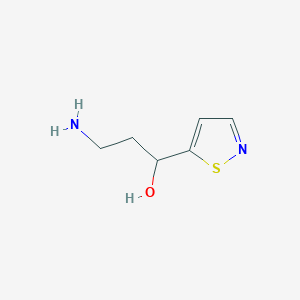![molecular formula C13H16OS B13174703 2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclopentanone ring substituted with a sulfanyl group attached to a 2-methylphenylmethyl moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methylbenzyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s cyclopentanone ring can participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one: A closely related compound with similar structural features and chemical properties.
2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid: Another compound with a sulfanyl group attached to a different aromatic ring, exhibiting distinct reactivity and applications.
Uniqueness
2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a 2-methylphenylmethyl sulfanyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methylsulfanyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-5-2-3-6-11(10)9-15-13-8-4-7-12(13)14/h2-3,5-6,13H,4,7-9H2,1H3 |
Clé InChI |
DENMIEDHWXJWKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CSC2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



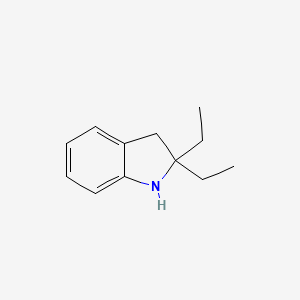
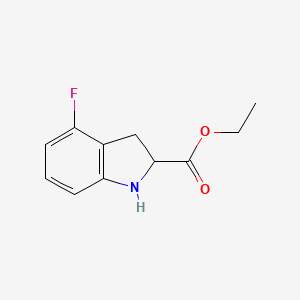

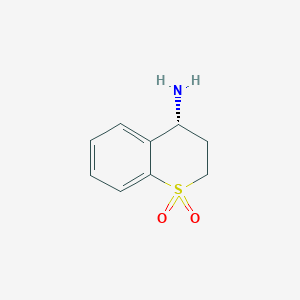
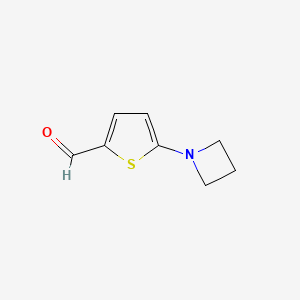
![3-[(3-Methylbutan-2-yl)sulfanyl]cyclobutan-1-ol](/img/structure/B13174653.png)
![3,4-Dihydroxy-5-[1-hydroxy-2-(methylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174661.png)
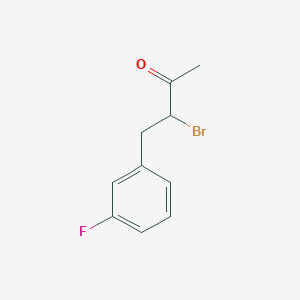
methanol](/img/structure/B13174671.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol](/img/structure/B13174686.png)
